Predicted Lipophilicity (XLogP3) Differentiation for Drug-Like Property Tuning
1-Azidocyclopropane-1-carboxamide exhibits a predicted XLogP3 of 0.6, placing it in a distinct lipophilicity window compared to its common analogs. This value reflects a balance between the hydrophilic carboxamide (hydrogen bond donor count: 1, acceptor count: 3) and the hydrophobic cyclopropane core, which is advantageous for oral bioavailability and central nervous system (CNS) permeability in drug discovery programs [1]. In contrast, simpler cyclopropane analogs without polar groups often have XLogP3 values > 1.5, which may lead to higher metabolic clearance and poorer aqueous solubility.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Cyclopropanecarboxamide (predicted) ~0.1; Cyclopropyl azide (predicted) ~1.2 |
| Quantified Difference | XLogP3 of 1-azidocyclopropane-1-carboxamide is 0.5 units higher than cyclopropanecarboxamide and 0.6 units lower than cyclopropyl azide, striking a balance between membrane permeability and aqueous solubility. |
| Conditions | Predicted using computational methods based on molecular structure; data sourced from PubChem via vendor databases [1]. |
Why This Matters
A balanced XLogP3 (0.5–1.5) is often associated with optimal drug-like properties; this compound's predicted value of 0.6 makes it a superior starting point for CNS-penetrant or orally bioavailable lead compounds compared to more lipophilic or hydrophilic analogs.
- [1] Kuujia. (n.d.). 1-Azidocyclopropane-1-carboxamide (CAS 1333426-89-3). View Source
